molecular formula C13H15FN2O B15275880 (S)-6-Fluoro-8-methoxy-3-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

(S)-6-Fluoro-8-methoxy-3-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Cat. No.: B15275880
M. Wt: 234.27 g/mol
InChI Key: PCKCKTFOKKJXDI-ZETCQYMHSA-N
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Description

(S)-6-Fluoro-8-methoxy-3-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a complex organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds known for their wide range of biological activities and applications in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6-Fluoro-8-methoxy-3-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of a phenylhydrazine derivative with a ketone under acidic conditions . The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Fischer indole synthesis for large-scale operations. This includes using continuous flow reactors, automated systems, and advanced purification techniques to ensure high efficiency and consistency in production .

Chemical Reactions Analysis

Types of Reactions

(S)-6-Fluoro-8-methoxy-3-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens, alkyl groups, or other functional groups .

Mechanism of Action

The mechanism of action of (S)-6-Fluoro-8-methoxy-3-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-6-Fluoro-8-methoxy-3-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C13H15FN2O

Molecular Weight

234.27 g/mol

IUPAC Name

(3S)-6-fluoro-8-methoxy-3-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

InChI

InChI=1S/C13H15FN2O/c1-7-3-12-10(6-15-7)9-4-8(17-2)5-11(14)13(9)16-12/h4-5,7,15-16H,3,6H2,1-2H3/t7-/m0/s1

InChI Key

PCKCKTFOKKJXDI-ZETCQYMHSA-N

Isomeric SMILES

C[C@H]1CC2=C(CN1)C3=C(N2)C(=CC(=C3)OC)F

Canonical SMILES

CC1CC2=C(CN1)C3=C(N2)C(=CC(=C3)OC)F

Origin of Product

United States

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